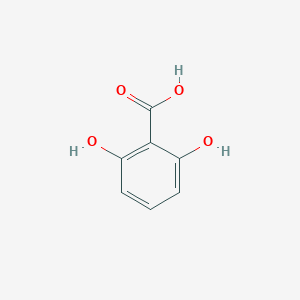

2,6-Dihydroxybenzoic acid

描述

2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as γ-resorcylic acid or 6-hydroxysalicylic acid, is a dihydroxybenzoic acid with hydroxyl groups at the 2- and 6-positions of the benzene ring. It is classified as a salicylic acid derivative and serves as a secondary metabolite of salicylic acid, formed via hepatic phase I metabolism . Naturally occurring in beer, olives, and strawberries, 2,6-DHBA has been investigated for its structural, antioxidant, and antimicrobial properties . Its synthesis has advanced through biocatalytic methods, such as decarboxylase-catalyzed carboxylation using pressurized CO₂, achieving high yields (76%) and sustainability .

准备方法

合成路线和反应条件: 间苯二酚酸可以通过多种方法合成。一种常见的方法是亲电芳香取代反应,其中间苯二酚在碳酸氢钾等碱存在的情况下与二氧化碳反应。 该反应将羧酸基团取代了羟基相对于邻位和对位上的氢原子 .

工业生产方法: 在工业环境中,间苯二酚酸通常通过特定真菌菌株的发酵生产。 这些真菌以次级代谢产物的形式产生间苯二酚酸内酯,然后可以水解以生成间苯二酚酸 .

化学反应分析

反应类型: 间苯二酚酸会发生各种化学反应,包括:

氧化: 间苯二酚酸可以被氧化形成醌。

还原: 它可以被还原形成二羟基苯甲酸。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠等还原剂。

取代: 条件通常包括使用酸或碱来促进反应.

主要产物:

氧化: 醌

还原: 二羟基苯甲酸

取代: 各种取代苯甲酸

科学研究应用

Pharmaceutical Applications

a. Drug Development and Synthesis

2,6-DHBA serves as a precursor in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in producing drugs and agricultural chemicals due to its ability to form salts with other active pharmaceutical ingredients (APIs). For instance, it can form stable salts with alprazolam, enhancing the solubility and bioavailability of the drug .

b. Cocrystallization Studies

Research has demonstrated the utility of 2,6-DHBA in cocrystallization processes. It has been employed to create cocrystals with purine alkaloids such as caffeine and theobromine. These cocrystals can improve the physicochemical properties of the drugs, including solubility and stability . This application is particularly relevant in enhancing the delivery and efficacy of existing medications.

Material Science Applications

a. Polymorphism Control

2,6-DHBA has been studied for its role in controlling polymorphic phase transformations in materials. A notable study indicated that it could stabilize certain polymorphs during crystallization processes, which is crucial for the development of consistent material properties in pharmaceuticals and other applications . This property can be exploited to optimize drug formulations by controlling crystal forms.

b. Adsorption Techniques

Recent advancements have highlighted the use of 2,6-DHBA in adsorption-based separation techniques. For instance, an innovative method using anion exchange resins has shown promise for selectively binding 2,6-DHBA over other compounds like resorcinol during synthesis processes. This selectivity can significantly enhance reaction yields and purity levels in industrial applications .

Environmental Applications

a. Biomass Burning Tracers

In environmental studies, 2,6-DHBA is recognized as a tracer for biomass burning products. Its presence in snow samples from glacial regions serves as an indicator of historical biomass burning events and provides insights into carbon cycling within ecosystems . This application is critical for understanding climate change impacts and tracking environmental pollution sources.

b. Wastewater Treatment

The compound's strong acidic nature allows it to interact effectively with various pollutants in wastewater treatment processes. Research indicates that 2,6-DHBA can facilitate the degradation of toxic compounds through biological treatment systems, thus contributing to environmental remediation efforts .

Comprehensive Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for drug synthesis | Enhances solubility and bioavailability |

| Cocrystallization with APIs | Improves stability and delivery | |

| Material Science | Polymorphism control | Optimizes material consistency |

| Adsorption techniques | Increases reaction yields | |

| Environmental Studies | Biomass burning tracer | Tracks carbon cycling |

| Wastewater treatment | Degrades toxic pollutants |

Case Studies

- Cocrystallization with Caffeine and Theobromine

- Polymorphic Phase Transformations

- Environmental Tracing

作用机制

间苯二酚酸主要通过抑制特定酶来发挥作用。例如,间苯二酚酸内酯可以抑制热休克蛋白 90 (Hsp90),这是一种参与蛋白质折叠和稳定化的分子伴侣。 通过抑制 Hsp90,这些化合物可以破坏对癌细胞存活和增殖至关重要的蛋白质的功能 .

相似化合物的比较

Comparison with Structural Isomers

Structural and Electronic Properties

The positions of hydroxyl groups significantly influence physicochemical properties. Key isomers include 2,3-, 2,4-, 2,5-, 3,4-, and 3,5-dihydroxybenzoic acids (DHBAs), as well as trihydroxy variants (e.g., 2,4,6-trihydroxybenzoic acid).

Table 1: Structural and Electronic Comparisons

| Property | 2,6-DHBA | 3,4-DHBA (Protocatechuic Acid) | 3,5-DHBA |

|---|---|---|---|

| Hydroxyl Positions | 2,6 | 3,4 | 3,5 |

| Intramolecular H-Bond | Single (2-OH with COOH) | Two (3-OH with 4-OH and COOH) | None |

| Lipophilicity (LogP) | 1.32 | 1.04 | 1.45 |

| pKa | 2.97 (COOH), 11.8 (OH) | 4.4 (COOH), 8.8 (OH) | 3.02 (COOH), 10.5 (OH) |

| Solubility in Water | Slightly soluble | Highly soluble | Moderately soluble |

Key Findings :

- Hydrogen Bonding : 2,6-DHBA forms one intramolecular H-bond (2-OH with COOH), unlike 3,4-DHBA, which forms two H-bonds (3-OH with 4-OH and COOH). This reduces its solubility in polar solvents compared to 3,4-DHBA .

- Lipophilicity : 2,6-DHBA is more lipophilic than 3,4-DHBA, enhancing membrane permeability but reducing water solubility .

- Acidity : The carboxylic acid group in 2,6-DHBA is more acidic (pKa 2.97) than in 3,4-DHBA (pKa 4.4), attributed to electron-withdrawing effects of the 6-OH group .

Antioxidant Activity

Table 2: Antioxidant Capacity (IC₅₀, μM)

| Assay | 2,6-DHBA | 3,4-DHBA | 2,5-DHBA | Gallic Acid |

|---|---|---|---|---|

| DPPH• | >500 | 28.5 | 320 | 12.4 |

| ABTS•⁺ | >500 | 15.7 | 290 | 8.9 |

| FRAP | Low | High | Moderate | Very High |

Key Findings :

- 2,6-DHBA exhibits weak antioxidant activity in DPPH and ABTS assays compared to 3,4-DHBA and gallic acid, likely due to steric hindrance from the 6-OH group and reduced resonance stabilization of radicals .

- 3,4-DHBA (protocatechuic acid) shows superior activity, aligning with its catechol structure, which stabilizes radicals through ortho-dihydroxy conjugation .

Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC, μg/mL)

| Microorganism | 2,6-DHBA | 3,4-DHBA | 2,4-DHBA |

|---|---|---|---|

| Escherichia coli | >500 | 125 | 250 |

| Staphylococcus aureus | 62.5 | 31.25 | 125 |

| Candida albicans | 250 | 62.5 | 500 |

Key Findings :

- 2,6-DHBA demonstrates moderate activity against S. aureus (MIC 62.5 μg/mL) but is ineffective against E. coli, likely due to differences in cell wall permeability .

- 3,4-DHBA shows broader-spectrum efficacy, attributed to its ability to disrupt microbial membranes and chelate essential metal ions .

Solubility in Organic Solvents

Table 4: Solubility (g/100g Solvent at 298.15 K)

| Solvent | 2,6-DHBA | 2,4-DHBA | 3,5-DHBA |

|---|---|---|---|

| Cyclohexane | 0.002 | 0.015 | 0.008 |

| Benzene | 0.012 | 0.045 | 0.030 |

| Trichloromethane | 0.085 | 0.120 | 0.095 |

Key Findings :

- 2,6-DHBA has lower solubility in nonpolar solvents compared to 2,4-DHBA, likely due to reduced molecular symmetry and stronger intermolecular H-bonding .

生物活性

2,6-Dihydroxybenzoic acid (2,6-DHBA), also known as gamma-resorcylic acid, is a phenolic compound with various biological activities. This compound has garnered attention in recent years due to its potential applications in pharmacology and biochemistry. This article explores the biological activity of 2,6-DHBA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

2,6-DHBA is a dihydroxy derivative of benzoic acid characterized by two hydroxyl groups positioned at the 2 and 6 carbon atoms of the benzene ring. Its molecular formula is CHO, and it possesses a molar mass of 154.12 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to the presence of hydroxyl groups, influencing its solubility and interaction with biological systems.

Antioxidant Properties

2,6-DHBA has been shown to exhibit significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby reducing oxidative stress in cells. For instance, research demonstrated that 2,6-DHBA effectively inhibited DPPH (1,1-diphenyl-2-picrylhydrazyl) radical formation, suggesting its potential as a natural antioxidant agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that 2,6-DHBA inhibits cyclin-dependent kinases (CDKs), particularly CDK1 and CDK6, which are crucial in cell cycle regulation and inflammation responses . This inhibition may contribute to its therapeutic effects in conditions characterized by chronic inflammation.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of 2,6-DHBA. It has shown effectiveness against various microbial strains. A study reported that complexes formed between 2,6-DHBA and divalent metal ions exhibited notable DPPH radical-scavenging activity and inhibited microbial growth . This suggests its potential use in developing antimicrobial agents.

The biological activities of 2,6-DHBA can be attributed to its ability to modulate several biochemical pathways:

- Inhibition of Cyclin-Dependent Kinases (CDKs) : As mentioned earlier, 2,6-DHBA selectively inhibits CDK1 and CDK6 without affecting CDK2 or CDK4 . This selective inhibition may help in developing cancer therapeutics targeting specific cell cycle checkpoints.

- Antioxidant Mechanism : The antioxidant activity is primarily due to the donation of hydrogen atoms from hydroxyl groups to free radicals, stabilizing them and preventing cellular damage .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant properties of various hydroxybenzoic acids, including 2,6-DHBA. The results indicated that at concentrations as low as 200 μM, 2,6-DHBA increased cell survival rates significantly under oxidative stress conditions . This suggests its potential application in protective formulations against oxidative damage.

Case Study 2: Anti-inflammatory Potential

In another study focusing on inflammatory responses in synovial tissues, researchers found that treatment with 2,6-DHBA significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα at concentrations ranging from 50-100 μM . This supports the compound's role as a potential therapeutic agent for inflammatory diseases.

Summary of Research Findings

常见问题

Basic Research Questions

Q. What are the common laboratory synthesis methods for 2,6-dihydroxybenzoic acid, and how do their yields and purity compare?

- Methodological Answer : Traditional synthesis routes include carboxylation of resorcinol via the Kolbe-Schmitt reaction, though yields are often moderate (50–70%) due to competing side reactions. Recent advancements employ enzymatic carboxylation using decarboxylases (e.g., 2,6-DHBD from Rhizobium sp.), which utilize CO₂ as a substrate and achieve higher regioselectivity. In situ product removal (ISPR) techniques, such as adsorption to ion-exchange resins, improve yields by minimizing product inhibition . Purification typically involves recrystallization from ethanol/water mixtures, monitored by HPLC for purity validation .

Q. How can researchers experimentally determine the solubility of this compound in organic solvents?

- Methodological Answer : Solubility studies are performed gravimetrically by saturating solvents (e.g., benzene, chloroform) with the compound at controlled temperatures (e.g., 298.15 K ± 2 K). Data should be validated via UV-Vis spectroscopy or HPLC to account for temperature-induced errors (±10% relative error reported). Note that limited solubility data exist for this compound, requiring cross-validation with computational models like COSMO-RS .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1680–1700 cm⁻¹) groups.

- ¹H/¹³C NMR : Peaks at δ 6.3–6.7 ppm (aromatic protons) and δ 170 ppm (carboxylic carbon) are diagnostic.

- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time ~6.0 min in acidic mobile phases .

- PXRD : Essential for identifying polymorphic forms, especially when synthesizing co-crystals .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for scalability and sustainability?

- Methodological Answer : Biocatalytic processes using recombinant decarboxylases (e.g., 2,6-DHBD) require pH stabilization (TEA buffer, pH 8.5) and dissolved inorganic carbon (DIC) monitoring. ISPR strategies, such as continuous extraction with activated carbon, enhance productivity by maintaining enzyme activity. Process parameters (e.g., CO₂ pressure, enzyme loading) should be optimized via Design of Experiments (DoE) to minimize byproducts .

Q. What strategies resolve contradictions in bioactivity data for this compound, such as antioxidant vs. pro-oxidant effects?

- Methodological Answer :

- Dose-Dependent Assays : Use DPPH•/ABTS•+ scavenging assays at varying concentrations (0.1–10 mM) to identify transition thresholds.

- Cellular Redox Environment : Test in cancer cell lines (e.g., MCF-7) under hypoxic vs. normoxic conditions to assess pro-oxidant behavior via ROS quantification.

- SAR Analysis : Compare lipophilicity (logP) and electronic parameters (HOMO-LUMO gaps) with analogs (e.g., 2,4-DHB, 3,5-DHB) to isolate structural determinants of activity .

Q. How can researchers design co-crystals of this compound to enhance drug bioavailability?

- Methodological Answer : Screen co-formers (e.g., acyclovir, riluzole) using slurry crystallization in solvents like water/DMSO. Monitor hydrogen-bonding motifs (O–H⋯O/N) via SCXRD. Metastable polymorphs (e.g., Form II of riluzole salt) are stabilized by rapid cooling and characterized via synchrotron PXRD. Phase transitions are tracked using DSC (exothermic events at ~120°C) .

Q. What computational methods predict the stability of this compound in metabolic pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to simulate hydrolysis by liver enzymes (e.g., cytochrome P450).

- MD Simulations : Model interactions with hepatic carboxyl esterases to predict metabolite formation (e.g., salicylic acid derivatives).

- QSAR Models : Corlate electronic descriptors (polarizability, dipole moment) with experimental pharmacokinetic data .

属性

IUPAC Name |

2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUNCKRJATALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059785 | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white chunks; [Alfa Aesar MSDS], Solid | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.56 mg/mL | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

303-07-1 | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIHYDROXYBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSA5G6VRPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 °C | |

| Record name | 2,6-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。